molecular formula C8H14O2 B3266251 (4Z)-4-Hexenyl acetate CAS No. 42125-17-7

(4Z)-4-Hexenyl acetate

Cat. No.: B3266251
CAS No.: 42125-17-7
M. Wt: 142.2 g/mol
InChI Key: SXIMDPDAXHQFFD-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-Hexenyl acetate is an organic compound belonging to the ester family. It is characterized by a pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. The compound’s structure consists of a hexenyl group attached to an acetate group, with a double bond in the Z-configuration at the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4Z)-4-Hexenyl acetate can be synthesized through the esterification of (4Z)-4-hexen-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: (4Z)-4-Hexenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (4Z)-4-hexen-1-ol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (4Z)-4-hexen-1-ol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: (4Z)-4-Hexen-1-ol and acetic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: (4Z)-4-Hexen-1-ol.

Scientific Research Applications

(4Z)-4-Hexenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in plant-insect interactions, as it is a component of some plant volatiles that attract pollinators or repel pests.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the formulation of perfumes, air fresheners, and food flavorings.

Mechanism of Action

The mechanism of action of (4Z)-4-Hexenyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. For instance, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

    Methyl butanoate: Found in pineapple oil, known for its pleasant smell.

    Isopentyl acetate:

Comparison: (4Z)-4-Hexenyl acetate is unique due to its specific double bond configuration, which influences its aroma and reactivity. Compared to ethyl acetate and methyl butanoate, it has a more complex structure, leading to distinct olfactory properties. Its applications in plant-insect interactions also set it apart from other esters.

Properties

IUPAC Name

[(Z)-hex-4-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3-4H,5-7H2,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMDPDAXHQFFD-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020069
Record name (4Z)-4-Hexen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42125-17-7
Record name (4Z)-4-Hexen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexen-1-ol, acetate, (4Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U36A3Y8E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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